4-(aminomethyl)-N-methylbenzenesulfonamide 4-(aminomethyl)-N-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 101252-53-3
VCID: VC20753658
InChI: InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3
SMILES: CNS(=O)(=O)C1=CC=C(C=C1)CN
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

4-(aminomethyl)-N-methylbenzenesulfonamide

CAS No.: 101252-53-3

Cat. No.: VC20753658

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

4-(aminomethyl)-N-methylbenzenesulfonamide - 101252-53-3

CAS No. 101252-53-3
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name 4-(aminomethyl)-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3
Standard InChI Key DXALCZRZTHZBIB-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=CC=C(C=C1)CN
Canonical SMILES CNS(=O)(=O)C1=CC=C(C=C1)CN

Chemical Properties and Structure

Structural Characteristics

4-(aminomethyl)-N-methylbenzenesulfonamide consists of a benzene ring with a sulfonamide group (-SO2NHCH3) attached at one position and an aminomethyl group (-CH2NH2) at the para position. The molecular formula is C8H12N2O2S with a molecular weight of 200.26 g/mol . The sulfonamide group features a sulfur atom double-bonded to two oxygen atoms and single-bonded to both the benzene ring and a nitrogen atom, which is further bonded to a methyl group. The aminomethyl group provides a basic site within the molecule, contrasting with the acidic nature of the sulfonamide group. This dual functionality enables interesting intermolecular interactions and reactivity patterns that could be exploited in various applications, particularly in protein chemistry and medicinal research.

Physical Properties

The physical properties of 4-(aminomethyl)-N-methylbenzenesulfonamide include significant data points that inform its handling and application in research settings.

PropertyValueSource
Melting point98-99°C
Boiling point351.3±44.0°C (Predicted)
Density1.251±0.06 g/cm³ (Predicted)
pKa11.59±0.30 (Predicted)

The relatively high melting point suggests significant intermolecular forces in the solid state, likely hydrogen bonding between the sulfonamide and aminomethyl groups. The predicted high boiling point indicates thermal stability, an important consideration for laboratory procedures and potential industrial applications. The predicted density is typical for organic compounds of similar molecular weight and composition, while the predicted pKa value indicates that the compound is weakly basic, likely due to the aminomethyl group.

Chemical Identifiers

For identification and reference purposes, 4-(aminomethyl)-N-methylbenzenesulfonamide can be tracked using several standard chemical identifiers:

Identifier TypeValueSource
CAS Number101252-53-3
MDL NumberMFCD08337810
Empirical FormulaC8H12N2O2S
IUPAC Name4-(aminomethyl)-N-methylbenzenesulfonamide

It should be noted that there appears to be some confusion in the literature between 4-(aminomethyl)-N-methylbenzenesulfonamide and its structural isomer 2-(aminomethyl)-N-methylbenzenesulfonamide (CAS No.: 40431-39-8). While they share the same molecular formula and weight, they differ in the position of the aminomethyl group on the benzene ring (para vs. ortho position).

Synthesis and Preparation

General Synthetic Approaches

While the search results don't provide specific synthesis methods for 4-(aminomethyl)-N-methylbenzenesulfonamide, the synthesis of structurally related sulfonamides offers valuable insights. Typically, sulfonamides are prepared through the reaction of sulfonyl chlorides with amines. Based on the synthesis of similar compounds, including N-benzyl-4-methylbenzenesulfonamides , a potential synthetic route might involve:

  • Reaction of 4-(chloromethyl)benzenesulfonyl chloride with methylamine to form the N-methyl sulfonamide

  • Subsequent substitution of the chloromethyl group with an amino group

  • Alternative approach using 4-(aminomethyl)benzenesulfonyl chloride reacted with methylamine

These approaches would likely require protection and deprotection strategies to control the reactivity of the various functional groups and ensure selectivity.

Reaction Conditions

Based on similar sulfonamide syntheses described in the literature, typical reaction conditions for preparing compounds like 4-(aminomethyl)-N-methylbenzenesulfonamide include:

ParameterTypical ConditionsRationale
Reaction typeNucleophilic substitutionCommon for sulfonamide formation
SolventsDichloromethane, THF, or aqueous mixturesProvide appropriate polarity for reactants
Base additivesTriethylamine, pyridine, or inorganic basesNeutralize HCl produced during reaction
Temperature0°C to room temperatureControl reaction rate and selectivity
PurificationRecrystallization or chromatographyRemove impurities and isolation of product

The similarities between the two-step synthesis of N-benzyl-4-methylbenzenesulfonamides mentioned in the literature suggest the possibility of developing a one-pot synthesis approach for 4-(aminomethyl)-N-methylbenzenesulfonamide as well .

Applications and Uses

Research Applications

According to available data, 4-(aminomethyl)-N-methylbenzenesulfonamide has specific applications in proteomics research . Proteomics involves the large-scale study of proteins, including their structures, functions, and interactions. The utility of this compound in proteomics can be attributed to several potential functions:

  • Protein labeling and chemical modification - The aminomethyl group provides a reactive site for conjugation to proteins

  • Affinity chromatography - The compound may serve as a ligand or linker in protein purification systems

  • Enzyme inhibition studies - Sulfonamides are known to inhibit various enzymes, particularly carbonic anhydrases

  • Cross-linking applications - The bifunctional nature of the molecule allows for potential use in protein cross-linking experiments

The dual functionality of the sulfonamide group and the aminomethyl moiety makes this compound particularly valuable for chemical biology applications where selective reactivity is required.

Potential ApplicationRationale
Enzyme inhibitor developmentSulfonamides have established history as enzyme inhibitors
Antimicrobial agent precursorStructural similarity to antibacterial sulfonamides
Anti-inflammatory compound designMany sulfonamides exhibit anti-inflammatory properties
Building block for drug synthesisReactive functional groups enable further derivatization

The presence of the aminomethyl group provides a site for further functionalization, potentially allowing the compound to serve as a building block for more complex bioactive molecules in medicinal chemistry research and drug development.

Hazard StatementDescriptionSource
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

These hazards necessitate appropriate safety measures during handling and use of the compound in laboratory settings.

Precautionary Measures

When working with 4-(aminomethyl)-N-methylbenzenesulfonamide, the following precautionary measures are recommended:

Precautionary StatementDescriptionSource
P261Avoid breathing dust
P264Wash hands thoroughly after handling
P280Wear protective gloves/eye protection

Additional safety measures should include working in well-ventilated areas, using appropriate personal protective equipment (PPE), and following standard laboratory safety protocols for handling potentially hazardous chemicals.

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